molecular formula C21H21N3O5 B4877376 4-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine

4-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine

Cat. No. B4877376
M. Wt: 395.4 g/mol
InChI Key: JPGDFOCNMGZRDW-UHFFFAOYSA-N
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Description

"4-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine" is a compound of interest within the scope of synthetic organic chemistry, especially concerning its synthesis, structure, and properties. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and potential as pharmacological agents.

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves cyclization reactions and the use of morpholine as a key component in constructing the molecular scaffold. For instance, the synthesis of related oxadiazole compounds typically involves the reaction of organic acids to form esters, hydrazides, and subsequently, oxadiazole derivatives through nucleophilic substitution reactions (Aziz‐ur‐Rehman et al., 2015).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including their crystal structure, can be elucidated using techniques like X-ray diffraction. The analysis reveals the geometry, bonding patterns, and overall conformation of the molecule, essential for understanding its chemical reactivity and interaction with biological targets (Mamatha S.V et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It could potentially interact with biological targets via the morpholine ring or the oxadiazole ring, but this would depend on the specific context .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions. Without specific toxicity data, it’s difficult to comment on the potential hazards of this compound .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, determining its physical and chemical properties, and testing its biological activity .

properties

IUPAC Name

[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-26-17-8-7-14(13-18(17)27-2)19-22-20(29-23-19)15-5-3-4-6-16(15)21(25)24-9-11-28-12-10-24/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGDFOCNMGZRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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